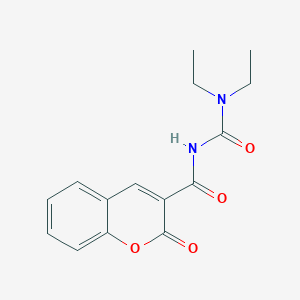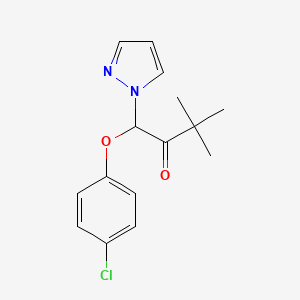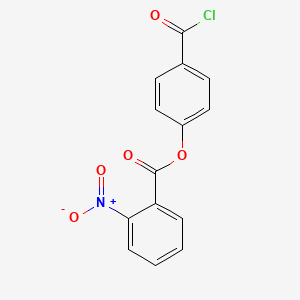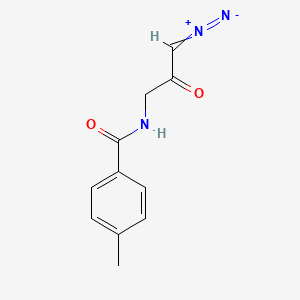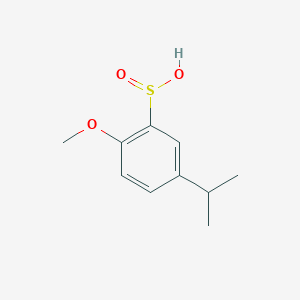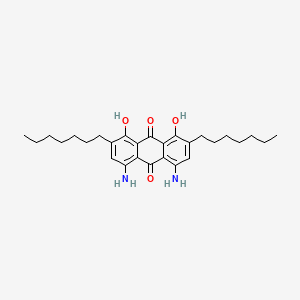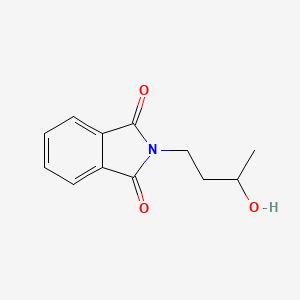![molecular formula C9H11F3 B14379533 5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene CAS No. 90014-07-6](/img/structure/B14379533.png)
5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)bicyclo[321]oct-2-ene is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group This compound is part of the bicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene typically involves the use of advanced organic synthesis techniques. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic skeleton with the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-
Properties
CAS No. |
90014-07-6 |
|---|---|
Molecular Formula |
C9H11F3 |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)bicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C9H11F3/c10-9(11,12)8-4-1-2-7(6-8)3-5-8/h1-2,7H,3-6H2 |
InChI Key |
ODEAPRPAOOFVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=CC1C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)

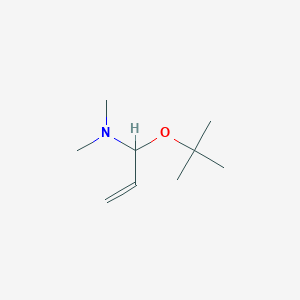
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
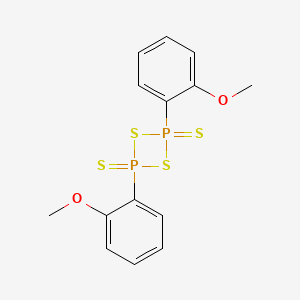
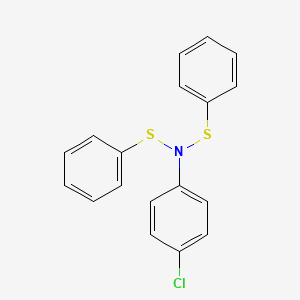
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
